

NMR Analysis of Nitroacetonitrile: A Conceptual Workflow

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Compound Focus: Nitroacetonitrile

CAS No.: 13218-13-8

Cat. No.: S1540953

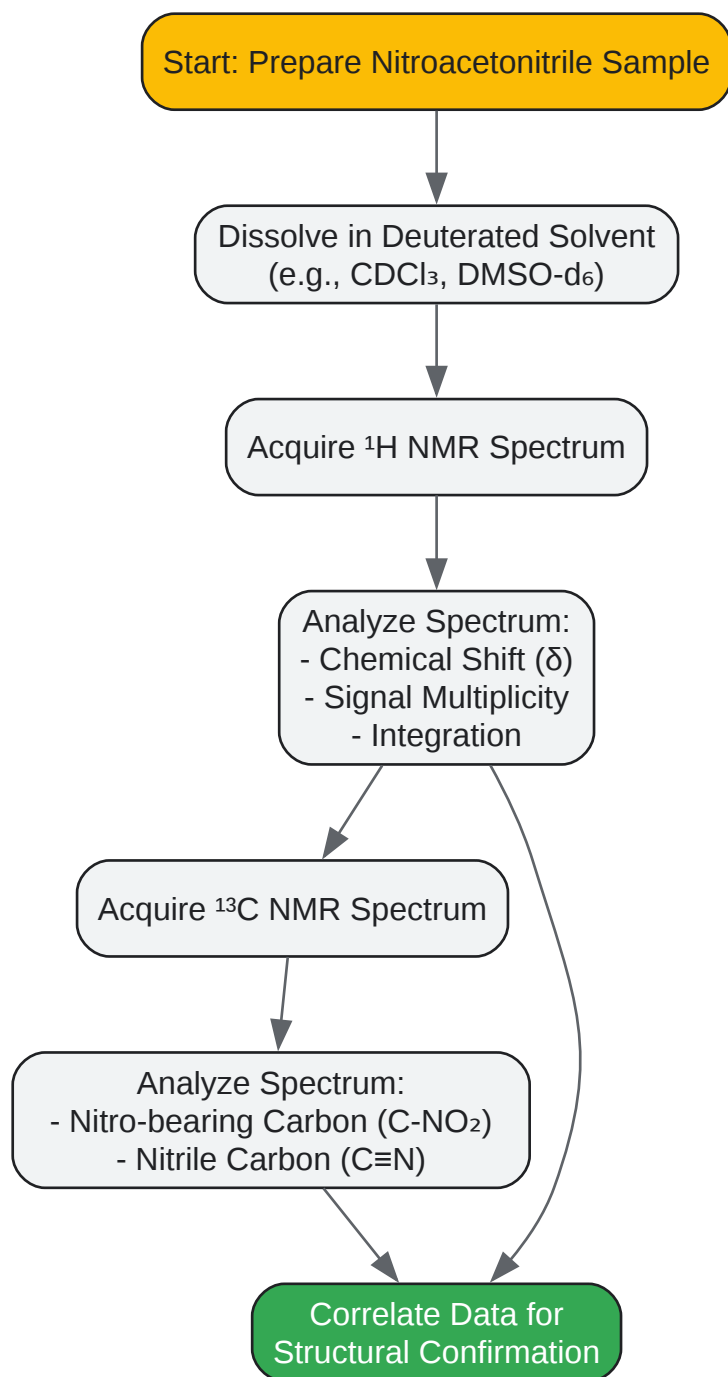
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The structure of **nitroacetonitrile** is $O_2N-CH_2-C\equiv N$. The methylene ($-CH_2-$) protons are the key focus for 1H NMR, flanked by two strongly electron-withdrawing groups (the nitro and cyano groups).

Expected 1H NMR Characteristics:

- **Chemical Shift (δ):** The $-CH_2-$ protons are highly deshielded due to the adjacent electron-withdrawing nitro and nitrile groups. You can expect a chemical shift significantly downfield, likely in the range of δ 5.0 - 6.0 ppm.
- **Multiplicity:** In a simple solution, the two protons are equivalent and would typically yield a **singlet**. Be aware that coupling over more than three bonds is usually not observed, but the spectrum can become more complex if the compound is part of a larger molecular system or if there are dynamic processes [1] [2].

Practical Workflow for NMR Analysis: The following diagram outlines the key steps you would take to obtain and interpret the NMR spectrum of **nitroacetonitrile**.



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*NMR analysis workflow for structural confirmation of **nitroacetonitrile**.*

Summary of Expected NMR Data

The table below summarizes the expected NMR signals for **nitroacetonitrile**.

Nucleus	Chemical Group	Expected Chemical Shift (δ)	Multiplicity
^1H	-CH ₂ - (between NO ₂ and C≡N)	~5.0 - 6.0 ppm	Singlet
^{13}C	-CH ₂ -	~30 - 50 ppm	-
^{13}C	-C≡N	~110 - 120 ppm	-
^{13}C	-NO ₂	Not specifically detailed in results	-

A Guide to Finding the Experimental Data

Since the quantitative data is not in the search results, here are practical steps to locate it:

- **Consult Specialized NMR Databases:** For precise numerical data, commercial spectral databases are essential. These are often accessible through university or corporate libraries. Key resources include:
 - **Spectral Database for Organic Compounds (SDBS)** by AIST
 - **BioMagResBank (BMRB)**
 - Databases from **Elsevier** or **John Wiley & Sons**
- **Search Broader Scientific Literature:** Use platforms like **SciFinder**, **Reaxys**, or **PubMed** to search for "**nitroacetonitrile** NMR spectrum" or "**nitroacetonitrile** chemical shifts". The recent article identified in the search confirms that ^1H and ^{13}C NMR are standard techniques used to establish the structure of compounds derived from **nitroacetonitrile** [3].
- **Understand Contextual Use:** The search results show that **nitroacetonitrile** is often used as a building block in more complex reactions [3]. Therefore, its NMR data is sometimes reported in the experimental sections of papers focusing on the final product rather than in a standalone guide.

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References

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3. in Reactions with Enones | Russian Journal of... Nitroacetonitrile [link.springer.com]

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